molecular formula C12H24O3 B3416400 Texanol CAS No. 77-68-9

Texanol

Cat. No.: B3416400
CAS No.: 77-68-9
M. Wt: 216.32 g/mol
InChI Key: DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Description

Texanol, also known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a versatile chemical compound widely used in various industries. It is a colorless or light yellow liquid with good solubility in water and many organic solvents. This compound is known for its stability, high-temperature resistance, and surface-active properties, making it an excellent emulsifier and wetting agent .

Scientific Research Applications

Texanol has a wide range of scientific research applications. In chemistry, it is used as a coalescing agent in latex paints to reduce the minimum film-forming temperature and improve film integrity . In biology, this compound is utilized as a solvent and emulsifier in various formulations. In medicine, it is used in the preparation of pharmaceutical formulations due to its stability and solubility properties. In industry, this compound is employed in the production of coatings, adhesives, and sealants .

Mechanism of Action

While specific toxicokinetic studies of Texanol have not yet been conducted, it’s known that this compound performs well in all types of latex paints, enhancing the performance properties of the paint .

Safety and Hazards

Texanol is suspected of damaging the unborn child . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s a minor skin irritant in guinea pigs and a minor eye irritant in rabbits .

Future Directions

Texanol is recognized for its environmental friendliness and is awarded the Green Label Type II certificate in China . It’s expected to continue to be used in a variety of applications, particularly in the formulation of environmentally friendly coatings .

Preparation Methods

Texanol is synthesized through the reaction of isobutyric acid with 2,2,4-trimethyl-1,3-pentanediol. The process involves the esterification of the diol with isobutyric acid under acidic conditions, typically using a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester . Industrial production methods often involve continuous processes to ensure high yield and purity of the product .

Chemical Reactions Analysis

Texanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Texanol is often compared with similar compounds such as 2-ethyl-1-hexanol and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB). While all these compounds are used as coalescing agents, this compound is unique due to its excellent hydrolytic stability and low volatility. This makes it particularly suitable for use in high-performance coatings and paints . Other similar compounds include 2-methyl-1,3-propanediol and 2,2,4-trimethyl-1,3-pentanediol .

Properties

IUPAC Name

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate
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InChI

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
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InChI Key

DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O
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Molecular Formula

C12H24O3
Record name TEXANOL
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DSSTOX Substance ID

DTXSID10872295
Record name 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate
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Molecular Weight

216.32 g/mol
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Physical Description

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS], LIQUID.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Boiling Point

471 °F at 760 mmHg (USCG, 1999), 255-260 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Flash Point

248 °F (USCG, 1999), 120 °C o.c.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Solubility

Solubility in water, g/100ml: 2
Record name TEXANOL
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Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Vapor Density

Relative vapor density (air = 1): 7.5
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Vapor Pressure

0.0097 [mmHg], Vapor pressure, Pa at 20 °C: 1.3
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CAS No.

25265-77-4, 77-68-9
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester
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Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 1-ISOBUTYRATE
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Melting Point

-50 °C
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Synthesis routes and methods

Procedure details

The composition of the polymer component of the dispersion Plextol B500 is 69.2% ethyl acrylate, 29.6% methyl methacrylate and 1.2% methacrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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